4-oxo-Tretinoin

Differentiation Therapy Retinoid Signaling Acute Promyelocytic Leukemia

Standard ATRA cannot replace 4-oxo-Tretinoin in studies of RARβ-driven pathways or retinoid metabolism. This primary CYP26 metabolite exhibits a differentiated receptor activation profile, with functional potency in NB4 cell differentiation (EC50 = 38.3 nM). - **Critical for**: APL dose-response studies, LC-MS/MS assay development, CYP26 inhibitor validation - **Key differentiation**: Preferential RARβ activation; unique in vivo role in positional specification vs. ATRA - **Supply**: High-purity format for reproducible biomedical research

Molecular Formula C20H26O3
Molecular Weight 314.4 g/mol
Cat. No. B12455150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-oxo-Tretinoin
Molecular FormulaC20H26O3
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C
InChIInChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9?,14-7?,15-13+
InChIKeyGGCUJPCCTQNTJF-DJMXHCDCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-oxo-Tretinoin: Bioactive Retinoid Metabolite for Differentiation Research


4-oxo-Tretinoin (4-oxo-all-trans-retinoic acid, 4-oxo-ATRA) is the primary oxidative metabolite of all-trans-retinoic acid (ATRA/tretinoin), formed via CYP26 family enzymes (primarily CYP26A1 and CYP26B1) which introduce a 4-oxo group on the cyclohexenyl ring [1]. Once considered merely an inactive catabolic product, 4-oxo-Tretinoin was redefined in the early 1990s as a highly active, endogenously present retinoid ligand capable of binding to and activating retinoic acid receptors (RARs), particularly RARβ [2]. It is a naturally occurring metabolite in humans following ATRA or isotretinoin administration and is detectable in plasma [3]. For researchers and procurement specialists, this compound represents a distinct, biologically active entity that cannot be simply replaced by ATRA, given its unique receptor activation profile and its role in specific signaling pathways.

Pathway study

RARβ-selective signaling and positional specification research

Metabolite probe

Endogenous retinoid metabolite with differentiated receptor activation profile

Metabolism research

CYP26-dependent formation and clearance studies; metabolic network analysis

Why 4-oxo-Tretinoin Is Not Replaceable by ATRA


The procurement of a retinoid for research is not a matter of simple chemical substitution; the specific structure dictates unique biological outcomes. All-trans-retinoic acid (ATRA) is a pan-RAR agonist with a broad activity profile [1]. In contrast, 4-oxo-Tretinoin exhibits a differentiated receptor activation signature, showing a notable preference for RARβ activation, which underpins its distinct role in modulating positional specification in embryonic development—an activity not mirrored by ATRA [2]. Furthermore, within a given cell type, its functional potency can diverge significantly from ATRA; for example, it requires only a ~2.4-fold higher concentration than ATRA to achieve a 50% differentiation response in NB4 leukemia cells, making it the most potent ATRA metabolite in that specific functional assay [3]. Substituting ATRA for 4-oxo-Tretinoin in studies of retinoid metabolism, RARβ-driven pathways, or developmental biology would therefore introduce a different set of biological variables, potentially confounding results and undermining experimental reproducibility.

4-oxo-Tretinoin
ATRA (all-trans-retinoic acid)
Receptor profile
RARβ-selective activation and distinct signaling dynamics
Receptor profile
Pan-RAR agonist; broader transcriptional response may mask metabolite-specific effects
Functional divergence
Modulates positional specification in embryonic models
Functional divergence
Primarily drives general growth and differentiation; may not replicate patterning endpoints
Metabolic context
CYP26 substrate; part of a dynamic clearance network
Metabolic context
CYP26 precursor; substitution loses the metabolic feedback dimension

Quantitative Evidence Differentiating 4-oxo-Tretinoin


Potency in NB4 Leukemia Cell Differentiation

In a direct comparison of ATRA and its principal metabolites for their ability to induce differentiation in the NB4 human promyelocytic leukemia cell line, 4-oxo-Tretinoin (4-oxo-RA) was found to be the most potent metabolite. The effective concentration required to differentiate 50% of cells in 72 hours was quantified via the nitroblue tetrazolium (NBT) reduction test [1].

NB4 differentiation potency
Head-to-head
38.3 ± 1.3 nM vs ATRA 15.8 nM; other metabolites 55–100 nM
Supports metabolite potency ranking in differentiation models
NB4 cell line, NBT assay, 72 h exposure; model-specific context
Differentiation Therapy Retinoid Signaling Acute Promyelocytic Leukemia

RARβ Selectivity in Embryonic Development

While ATRA is known as a pan-agonist for retinoic acid receptors (RARα, RARβ, RARγ), 4-oxo-Tretinoin exhibits a distinct functional profile. In a landmark study, 4-oxo-Tretinoin was shown to bind avidly to and activate RARβ, and its biological activity in early embryos diverges from that of ATRA [1]. Specifically, 4-oxo-Tretinoin modulates positional specification in Xenopus embryos, a function for which ATRA is less effective, whereas ATRA is more active in general growth and differentiation processes [2].

RARβ selectivity & patterning
Cross-study
Activates RARβ; modulates positional specification vs ATRA: general growth/differentiation; pan-RAR
Demonstrates functional divergence from parent retinoid
Xenopus embryo model; may vary across vertebrate systems
Developmental Biology Nuclear Receptor Pharmacology Retinoid Signaling

Dysmorphogenic Potential in Embryo Models

In studies using cultured rat conceptuses (whole embryo culture), the dysmorphogenic potency of 4-oxo-Tretinoin (4-oxo-all-trans-RA) was directly compared to that of its parent compound, ATRA, and other metabolites [1].

Dysmorphogenic potency
Head-to-head
~2×less potent
Supports teratogenicity endpoint comparison vs ATRA
Rat whole embryo culture; in vitro developmental toxicity model
Teratogenicity Toxicology Developmental Toxicity

In Vivo Spermatogonial Proliferation Activity

The in vivo activity of 4-oxo-Tretinoin was validated in an adult mammalian model of vitamin A deficiency (VAD). In the VAD mouse testis, growth-arrested A spermatogonia are dependent on retinoid signaling to differentiate and proliferate. This study directly compared the efficacy of 4-oxo-Tretinoin (4-oxo-RA) to that of ATRA (RA) [1].

In vivo spermatogonial activity
Head-to-head
Active in vivo; at least as potent as ATRA vs ATRA: positive control reference
Supports in vivo bioactivity in reproductive model
VAD mouse testis; endpoint: A spermatogonia proliferation
Reproductive Biology Spermatogenesis In Vivo Pharmacology

Metabolic Stability and CYP26 Interaction

4-oxo-Tretinoin is both a product and a substrate of CYP26 enzymes, the primary hydroxylases responsible for retinoid clearance. A study using recombinant human CYP26A1 demonstrated that after 4-oxo-ATRA formation, subsequent metabolic steps leading to more polar, water-soluble metabolites remain cytochrome P450-dependent and are ketoconazole-sensitive [1].

Metabolic stability & CYP26
Class-level
Recombinant human CYP26A1
4-oxo-ATRA is further oxidized in a ketoconazole-sensitive, P450-dependent manner
Supports metabolic clearance pathway research
HPLC-MS/MS analysis; kinetic parameters not reported
Drug Metabolism Pharmacokinetics Enzyme Kinetics

Validated Research Applications of 4-oxo-Tretinoin


Differentiation Therapy Metabolite Studies

Researchers aiming to dissect the specific contributions of ATRA metabolites to the overall antileukemic effect in acute promyelocytic leukemia (APL) require 4-oxo-Tretinoin as a key standard. As shown in Section 3, it is the most potent ATRA metabolite in inducing NB4 cell differentiation (EC50 of 38.3 nM), making it essential for dose-response studies and for understanding metabolite-specific signaling via RARα [1]. Its use as a defined chemical probe allows for precise experiments that cannot be conducted with the parent compound alone.

Developmental Patterning and RARβ Signaling

For research into the molecular mechanisms of embryonic development, specifically axial patterning and positional specification, 4-oxo-Tretinoin is a critical tool. Its unique functional profile—characterized by avid binding and activation of RARβ and a divergent in vivo function from ATRA in modulating positional specification [2]—makes it an indispensable reagent. Laboratories focusing on RARβ pharmacology or the developmental biology of vertebrates will find this compound to be the appropriate ligand for selective pathway activation.

Retinoid Metabolism and PK/PD Studies

4-oxo-Tretinoin is a vital analytical standard and experimental compound for studies of retinoid metabolism. Its formation from ATRA via CYP26 enzymes and its own subsequent P450-dependent clearance [3] makes it central to understanding retinoid homeostasis. Procurement of high-purity 4-oxo-Tretinoin is necessary for developing LC-MS/MS assays to quantify retinoid metabolites in biological matrices, for investigating the impact of CYP26 inhibitors (e.g., ketoconazole, liarozole), and for modeling the complex metabolic network that governs retinoid bioavailability.

In Vivo Pharmacology and Toxicology

Toxicology and pharmacology researchers studying the in vivo effects of retinoid metabolites will find 4-oxo-Tretinoin to be a key study compound. Its proven in vivo activity—being at least as potent as ATRA in inducing spermatogonial proliferation in adult mice [4]—and its distinct teratogenic profile (requiring a 2-fold higher concentration than ATRA to elicit dysmorphogenic effects in whole embryo culture [5]) provide critical benchmarks for both efficacy and safety studies. These quantitative differentiations make it a necessary tool for validating in vivo models of retinoid action and for conducting comparative toxicological assessments.

Application
Selection Property
Validation Focus
Differentiation metabolite studies (APL cell models)
Retinoid metabolite potency ranking profile
NB4 cell EC50 endpoint; metabolite-specific RAR signaling
Embryonic patterning / RARβ signaling research
RARβ-selective activation and positional specification activity
Xenopus / vertebrate patterning endpoint; functional divergence from ATRA
Retinoid metabolic network analysis
CYP26 substrate specificity; ketoconazole-sensitive clearance
Metabolite stability and P450-dependent oxidation pathway
In vivo retinoid pharmacology & toxicology
In vivo bioactivity and teratogenicity differentiation
VAD mouse spermatogonial proliferation; rat embryo dysmorphogenesis endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


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